N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure characterized by the presence of a fluorobenzyl group, a hydroxy-phenyl group, and a tetrahydropyran ring, all connected through an oxalamide linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorobenzyl intermediate.
Preparation of the Hydroxy-Phenyl Intermediate: The next step involves the reaction of phenylmagnesium bromide with a suitable aldehyde to form the hydroxy-phenyl intermediate.
Formation of the Tetrahydropyran Ring: The hydroxy-phenyl intermediate is then reacted with tetrahydropyran-4-one under acidic conditions to form the tetrahydropyran ring.
Oxalamide Formation: Finally, the 4-fluorobenzyl intermediate and the hydroxy-phenyl-tetrahydropyran intermediate are coupled using oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c23-19-8-6-16(7-9-19)14-24-20(26)21(27)25-15-22(28,17-4-2-1-3-5-17)18-10-12-29-13-11-18/h1-9,18,28H,10-15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJGSQNJWWBGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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